Sodium chloroplatinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

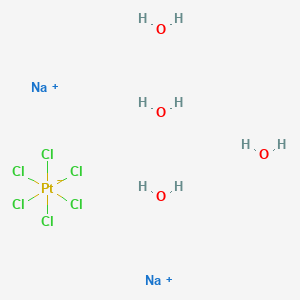

Sodium chloroplatinate, also known as sodium hexachloroplatinate, is an inorganic compound with the chemical formula Na₂[PtCl₆]. It consists of the sodium cation and the hexachloroplatinate anion. This compound is typically found as an orange crystalline solid and is highly soluble in water . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium chloroplatinate is commonly synthesized through the reaction of chloroplatinic acid with sodium chloride. The process involves dissolving platinum in aqua regia to form chloroplatinic acid, which is then reacted with sodium chloride to yield this compound . The reaction can be represented as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2[\text{PtCl}_6] + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] [ \text{H}_2[\text{PtCl}_6] + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PtCl}_6] + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by evaporating an aqueous solution containing chloroplatinic acid and sodium chloride in a 1:2 molar ratio. The solution is prepared using high-purity sulfuric acid and then subjected to slow evaporation to obtain this compound crystals .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium chloroplatinate undergoes various chemical reactions, including:

-

Reduction: It can be reduced to platinum metal through a series of reactions involving ammonium chloride and thermal decomposition . [ \text{Na}_2[\text{PtCl}_6] + 2 \text{NH}_4\text{Cl} \rightarrow (\text{NH}_4)_2[\text{PtCl}_6] + 2 \text{NaCl} ] [ 3 (\text{NH}_4)_2[\text{PtCl}_6] \rightarrow 3 \text{Pt} + 2 \text{N}_2 + 2 \text{NH}_4\text{Cl} + 16 \text{HCl} ]

-

Substitution: It reacts with bases such as sodium hydroxide to form hexahydroxyplatinate ions . [ \text{Na}_2[\text{PtCl}_6] + 6 \text{NaOH} \rightarrow \text{Na}_2[\text{Pt(OH)}_6] + 6 \text{NaCl} ]

Common Reagents and Conditions: Common reagents used in these reactions include ammonium chloride, sodium hydroxide, and various acids. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products: The major products formed from these reactions include platinum metal, hexahydroxyplatinate ions, and various chloride salts.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Sodium hexachloroplatinate is represented by the formula Na2[PtCl6]. It is typically obtained through the dissolution of platinum in aqua regia, followed by precipitation with sodium chloride. The compound exists as a yellow solid that can form hydrates upon exposure to moisture. Its high solubility in water makes it a valuable reagent in various applications .

Catalysis

Sodium chloroplatinate serves as a catalyst in several chemical reactions, particularly in organic synthesis. Its ability to facilitate hydrogenation reactions is well-documented. For instance, it has been used in the hydrogenation of alkenes and alkynes, where it promotes the addition of hydrogen across double or triple bonds.

Case Study: Hydrogenation of Unsaturated Compounds

- In a study involving the hydrogenation of various unsaturated compounds, this compound demonstrated effectiveness in converting alkenes to alkanes with high selectivity and yield. The reaction conditions were optimized to achieve maximum conversion rates, showcasing the compound's utility in industrial applications .

Medical Research

This compound has been extensively studied for its biological effects, particularly its role in inducing allergic reactions among workers exposed to platinum salts. Research indicates that exposure can lead to conditions such as platinosis, characterized by respiratory issues due to histamine release triggered by the chloroplatinate ion.

Case Study: Occupational Exposure and Allergic Reactions

- A comprehensive analysis conducted over 17 years at platinum refineries revealed that exposure to soluble platinum salts, including this compound, significantly correlates with respiratory sensitization. The study involved nearly 3,000 exposure measurements and established a clear exposure-response relationship, indicating that even low levels of exposure could lead to sensitization and asthma symptoms .

Analytical Chemistry

In analytical chemistry, sodium hexachloroplatinate is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. It provides a reliable chemical shift reference for platinum-195 NMR due to its well-defined spectral properties.

Data Table: Chemical Shift Reference Values

| Compound | Chemical Shift (ppm) |

|---|---|

| Sodium hexachloroplatinate | 0 |

| Other Platinum Complexes | Varies |

This table illustrates how sodium hexachloroplatinate serves as a baseline for comparing shifts from other platinum-containing compounds .

Health Implications

The health implications associated with this compound are significant, especially concerning occupational safety. The compound's potential to cause allergic reactions underscores the need for stringent exposure limits in industrial settings. Studies have indicated that even minimal exposure can lead to sensitization and subsequent allergic responses, necessitating ongoing surveillance and research into effective safety measures .

Wirkmechanismus

The mechanism of action of sodium chloroplatinate involves its interaction with various molecular targets and pathways. In biological systems, it can form complexes with proteins and DNA, leading to cytotoxic effects. This property is exploited in the development of platinum-based anticancer drugs . The compound’s ability to form stable complexes with other molecules makes it a valuable tool in various chemical and industrial processes.

Vergleich Mit ähnlichen Verbindungen

Sodium chloroplatinate can be compared with other similar compounds, such as:

Potassium hexachloroplatinate: Similar in structure but contains potassium instead of sodium.

Ammonium hexachloroplatinate: Contains ammonium ions and is used in similar applications as this compound.

Chloroplatinic acid: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its high solubility, ease of preparation, and versatility in various applications. Its ability to form stable complexes with other molecules makes it particularly valuable in scientific research and industrial processes.

Eigenschaften

IUPAC Name |

disodium;hexachloroplatinum(2-);tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.4H2O.Pt/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFMUXMQKXOCE-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8Na2O4Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.